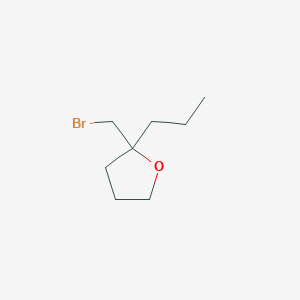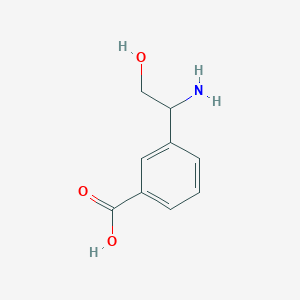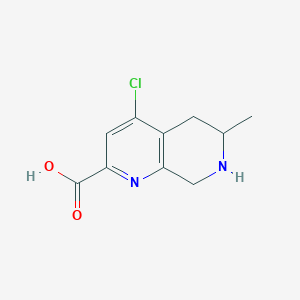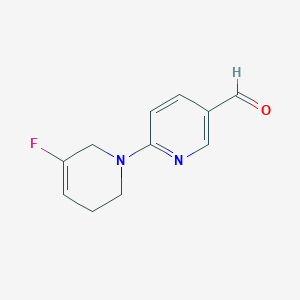![molecular formula C14H28O2Si B13194835 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It is known for its ability to act as both an aldol donor and acceptor, making it a valuable reagent in various stereocontrolled reactions. The compound’s unique structure, featuring a tert-butyldimethylsilyl group, enhances its stability and reactivity in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde typically involves the following steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at room temperature.
Cyclobutylation: The next step involves the formation of the cyclobutyl ring. This can be achieved through a cycloaddition reaction or by using a cyclobutyl halide in the presence of a strong base.
Introduction of the acetaldehyde group: The final step involves the oxidation of the primary alcohol to form the acetaldehyde group. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride, imidazole.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is extensively used in synthetic glycobiology. It serves as a key reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound’s ability to act as both an aldol donor and acceptor makes it invaluable in the stereocontrolled production of erythrose and other important intermediates.
作用机制
The compound exerts its effects primarily through its ability to participate in aldol reactions. The tert-butyldimethylsilyl group enhances the stability of the intermediate species formed during these reactions, allowing for greater control over stereochemistry. The molecular targets and pathways involved include various enzymes and proteins that facilitate the formation of carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is unique due to its cyclobutyl ring structure, which imparts additional steric hindrance and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stereocontrol and stability.
属性
分子式 |
C14H28O2Si |
|---|---|
分子量 |
256.46 g/mol |
IUPAC 名称 |
2-[1-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C14H28O2Si/c1-12(2,3)17(6,7)16-14(8-9-15)10-13(4,5)11-14/h9H,8,10-11H2,1-7H3 |
InChI 键 |
VAPNJVDUXKBVGN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(CC=O)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)





![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)


![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)




